molecular formula C14H14O3 B139425 (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid CAS No. 60424-17-1

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid

Cat. No.: B139425
CAS No.: 60424-17-1
M. Wt: 230.26 g/mol
InChI Key: ICRSDYDMKBXRSR-VIFPVBQESA-N
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Description

(2S)-2-(5-Methoxynaphthalen-2-yl)propanoic acid is a chiral propanoic acid derivative featuring a naphthalene ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the propanoic acid chain. This compound is a positional isomer of naproxen [(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid], a well-known nonsteroidal anti-inflammatory drug (NSAID) . The structural distinction lies in the methoxy group’s position on the naphthalene ring (5 vs. 6), which may influence pharmacological activity, solubility, and metabolic stability.

Properties

IUPAC Name

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSDYDMKBXRSR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroperoxidation and Acid-Catalyzed Decomposition

DIPN undergoes hydroperoxidation using oxygen and a cobalt-based catalyst at reflux temperatures (75–100°C), yielding 2-(1-hydroperoxy-1-methylethyl)-6-isopropylnaphthalene. The reaction is halted at 15–20% conversion to minimize decomposition. Subsequent treatment with hydrochloric acid induces decomposition to 2-hydroxy-6-isopropylnaphthalene, with acetone as a byproduct.

Methoxylation and Hydroperoxidation

The hydroxy intermediate is methylated using dimethyl sulfate in aqueous sodium hydroxide, forming 2-methoxy-6-isopropylnaphthalene. A second hydroperoxidation step with oxygen and a cobalt catalyst produces 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene. This intermediate is epoxidized with 2-methoxy-6-isopropenylnaphthalene (generated via dehydrogenation) to yield the epoxide derivative, which is oxidized to the aldehyde and finally to the carboxylic acid.

Key Data:

StepCatalystTemperature (°C)Yield (%)
HydroperoxidationCo(OAc)₂75–10015–20
Epoxidation60–8085–90

Enantioselective Catalytic Synthesis

Preyssler Heteropolyacid-Catalyzed Asymmetric Synthesis

A green chemistry approach reported by Sciendo employs Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) in water. Starting from 1-(6-methoxynaphthalen-2-yl)propan-1-one, D-mannitol serves as a chiral auxiliary, achieving enantiomeric excess (ee) >95% under mild conditions (50°C, 12 hours).

Palladium-Catalyzed Oxidation

Patent US20120029226A1 describes the oxidation of 2-methoxy-6-isopropenylnaphthalene using (MeCN)₂PdClNO₂ and CuCl₂ in tert-butanol. Oxygen is bubbled through the solution at 40–80°C, yielding the (S)-enantiomer with 92% ee.

Comparative Table:

MethodCatalystSolventee (%)Yield (%)
Preyssler HPAH₁₄[NaP₅W₃₀O₁₁₀]Water>9588
Pd/Co Oxidation(MeCN)₂PdClNO₂tert-Butanol9278

Resolution of Racemic Mixtures

Attrition-Enhanced Deracemization

Patent US20120029226A1 outlines a resolution method where racemic ethyl 2-(6-methoxynaphthalen-2-yl)propanoate is treated with sodium methoxide in methanol. Mechanical attrition (e.g., stirring with glass beads) induces crystallization of the (S)-methyl ester, which is hydrolyzed to (S)-naproxen with 99% ee.

Hydrolysis of Ester Precursors

The final step in most syntheses involves hydrolysis of the methyl or ethyl ester to the carboxylic acid. For example, methyl 2-(6-methoxynaphthalen-2-yl)propanoate is treated with NaOH in tetrahydrofuran/methanol/water, yielding (S)-naproxen with 97% efficiency.

Reaction Conditions:

  • Solvent: THF/MeOH/H₂O (5:5:1.5 v/v)

  • Base: 1.2 eq NaOH

  • Temperature: 20°C, 2 hours

Environmental and Process Considerations

Industrial methods favor cobalt catalysts for hydroperoxidation due to their cost-effectiveness, though they pose disposal challenges. Catalytic asymmetric synthesis reduces waste but requires expensive palladium complexes. The attrition-enhanced deracemization method excels in scalability but demands precise control of mechanical parameters .

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic properties:

  • Anti-inflammatory Properties : It is investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
  • Antioxidant Activity : The methoxy group enhances its capacity to scavenge free radicals, providing cellular protection against oxidative stress, which is critical in preventing various diseases, including cancer.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism positions it as a candidate for cancer treatment .

Chemical Synthesis

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid serves as a valuable building block in organic synthesis:

  • It is utilized to create more complex organic molecules and specialty chemicals.
  • Its unique structural features allow for various chemical reactions, including substitutions and reductions, which can lead to novel derivatives with enhanced biological activities .

Industrial Applications

In the industrial sector, this compound is used for producing specialty chemicals and materials with specific properties. Its lipophilicity aids in formulating products that require effective membrane permeability.

Anti-inflammatory Studies

Research has shown that this compound exhibits significant anti-inflammatory effects similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies demonstrated its ability to reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines .

Antioxidant Research

A study highlighted the compound's effectiveness in scavenging reactive oxygen species (ROS), indicating its potential role in mitigating oxidative stress-related damage in cellular models. This property could be beneficial in developing therapeutic strategies for diseases linked to oxidative stress .

Cancer Treatment Potential

Preliminary research indicates that this compound may induce apoptosis in specific cancer cell lines. The activation of caspase pathways has been documented, suggesting further exploration into its anticancer properties could lead to novel treatment options .

Mechanism of Action

The mechanism of action of (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, its anticancer properties could be attributed to the induction of apoptosis in cancer cells via the activation of caspase pathways.

Comparison with Similar Compounds

Substituent Position and Type

The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:

Compound Name Substituent Position Substituent Type Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
(2S)-2-(5-Methoxynaphthalen-2-yl)propanoic acid 5 Methoxy C₁₄H₁₄O₃ 230.26 Positional isomer of naproxen; potential differences in COX binding affinity predicted
Naproxen 6 Methoxy C₁₄H₁₄O₃ 230.26 Potent COX-2 inhibitor; long half-life (12–15 hours)
5-Bromonaproxen 5 Bromo C₁₄H₁₃BrO₃ 333.16 Increased molecular weight; identified as a pharmaceutical impurity
O-Demethylnaproxen 6 Hydroxyl C₁₃H₁₂O₃ 216.23 Metabolite of naproxen; higher polarity due to -OH group
(2S)-2-[6-(Methylsulfanyl)naphthalen-2-yl]propanoic acid 6 Methylthio C₁₄H₁₄O₂S 254.32 Enhanced lipophilicity; potential for altered pharmacokinetics
(S)-2-Methoxy-2-(1-naphthyl)propanoic acid 1 Methoxy C₁₄H₁₄O₃ 230.26 Naphthyl substitution at position 1; unknown biological activity

Pharmacological and Chemical Implications

  • Substituent Position: The 6-methoxy group in naproxen is critical for optimal binding to cyclooxygenase (COX) enzymes . Moving the methoxy to the 5-position (target compound) may disrupt this interaction, reducing anti-inflammatory efficacy. Computational modeling (e.g., ShiftML in ) predicts distinct NMR chemical shifts, reflecting altered electronic environments .
  • Substituent Type :

    • Halogenated Derivatives (5-Bromo/Iodonaproxen) : Bromine or iodine atoms increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. These derivatives are primarily documented as synthetic intermediates or impurities .
    • Methylthio Group : The -SMe group in introduces sulfur, which could alter metabolic pathways (e.g., oxidation to sulfoxide) and prolong half-life .
  • Stereochemistry: The (2S) configuration is conserved across all compounds listed, mirroring naproxen’s active enantiomer.

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~4.2 in naproxen) is essential for NSAID activity. Substituents influencing electron density (e.g., electron-withdrawing bromine at position 5) may lower pKa, enhancing ionization and solubility.
  • Solubility: Methoxy and hydroxyl groups impact polarity.

Biological Activity

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anti-inflammatory and antioxidant properties, as well as its potential applications in cancer treatment.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a methoxynaphthalene moiety, contributing to its unique structural characteristics. The presence of the methoxy group enhances its lipophilicity, which may facilitate interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anti-inflammatory Properties:

  • Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This suggests that this compound may also possess anti-inflammatory effects, potentially useful for treating conditions like arthritis and other inflammatory diseases.

2. Antioxidant Activity:

  • The methoxy group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer.

3. Anticancer Potential:

  • Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism of action could involve the activation of caspase pathways, leading to programmed cell death.

The biological effects of this compound are influenced by its stereochemistry and structural features. Computational methods such as molecular docking studies have been employed to predict interactions with specific molecular targets, enhancing our understanding of its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
IbuprofenPropanoic acid derivativeKnown anti-inflammatory agent
NaproxenSimilar naphthalene structureLonger half-life and potent analgesic
FlurbiprofenNaphthalene derivativeNon-steroidal anti-inflammatory drug

These comparisons highlight the potential therapeutic applications of this compound while underscoring its distinct interactions and efficacy profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cell Viability Assays:
    • In vitro assays demonstrated that this compound exhibits concentration-dependent effects on various cancer cell lines, indicating its potential as an anticancer agent .
  • Antioxidant Activity Testing:
    • DPPH scavenging assays revealed significant antioxidant activity at varying concentrations, suggesting that it effectively reduces oxidative stress in cells .
  • In Vivo Studies:
    • Preliminary animal studies have indicated promising results regarding the compound's anti-inflammatory effects, warranting further investigation into its therapeutic potential in clinical settings .

Q & A

Q. How can the enantiomeric purity of (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid be determined?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) is recommended. Mobile phases like hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid can resolve enantiomers. Retention times should be validated against racemic mixtures and pure (2S)-standards. Detection via UV at 254 nm ensures sensitivity. For absolute configuration confirmation, compare circular dichroism (CD) spectra with known chiral analogs like Naproxen .

Q. What spectroscopic methods are recommended for characterizing the compound?

Methodological Answer:

  • NMR : High-resolution 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl3_3 to assign methoxy, naphthalene, and propanoic acid protons. DEPT-135 distinguishes CH2_2 and CH3_3 groups.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O of methoxy group).
  • X-ray crystallography : Resolve absolute stereochemistry using single crystals grown via vapor diffusion (e.g., ethanol/water mixtures) .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

  • Friedel-Crafts acylation : React 5-methoxynaphthalene with chloroacetyl chloride in AlCl3_3, followed by stereoselective reduction (NaBH4_4 with chiral ligands) to the alcohol.
  • Asymmetric synthesis : Use Evans' oxazolidinone auxiliaries to install the (2S)-configuration. Hydrolyze the auxiliary with LiOH/H2_2O2_2 to yield the acid .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

  • Solubility : Use DMSO (≤1% v/v) or hydroxypropyl-β-cyclodextrin (10 mM) in PBS (pH 7.4).
  • Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., demethylation or decarboxylation) .

Q. What parameters are critical for validating an HPLC quantification method in biological matrices?

Methodological Answer: Validate linearity (1–100 µg/mL, R2^2 > 0.99), precision (intra-day RSD < 2%), recovery (>95% in plasma), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL). Use C18 columns with acetonitrile/0.1% formic acid gradients. Spike-and-recovery experiments in rat plasma are essential .

Advanced Research Questions

Q. How do pharmacokinetic properties differ between this compound and its 6-methoxy isomer (Naproxen)?

Methodological Answer: Compare bioavailability via LC-MS/MS after oral administration in rodent models. Assess CYP450 metabolism using human liver microsomes (HLMs). The 5-methoxy position may reduce CYP2C9 affinity, altering half-life (t1/2_{1/2}) and AUC. Naproxen’s 6-methoxy group is associated with higher COX-2 selectivity, while the 5-substituted analog may exhibit distinct off-target effects .

Q. What strategies resolve racemic mixtures to isolate the (2S)-enantiomer?

Methodological Answer:

  • Enzymatic resolution : Use immobilized Candida antarctica lipase B (CAL-B) with vinyl esters in organic solvents (e.g., toluene).
  • Kinetic crystallization : Chiral resolving agents like (R)-1-phenylethylamine form diastereomeric salts. Monitor enantiomeric excess (ee) via polarimetry .

Q. How can molecular modeling predict binding to cyclooxygenase (COX) enzymes?

Methodological Answer: Perform molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB: 3NT1). Parameterize force fields with GAFF2 and assign charges via AM1-BCC. Validate binding poses with 100-ns molecular dynamics (MD) simulations. Calculate binding free energies (ΔG) using MM-PBSA. Compare with Naproxen’s binding mode to identify steric clashes from the 5-methoxy group .

Q. What analytical challenges arise in impurity profiling, and how are they addressed?

Methodological Answer:

  • Polar impurities : Detect via HILIC-MS with a BEH Amide column (2.1 × 100 mm, 1.7 µm). Mobile phase: 5 mM ammonium acetate (pH 5)/acetonitrile.
  • Isomeric byproducts : Use ion-pairing RP-HPLC with 0.1% heptafluorobutyric acid. Orthogonal methods (e.g., 2D-LC) confirm peak purity .

Q. How does the naphthalene substitution pattern influence anti-inflammatory activity?

Methodological Answer: Compare IC50_{50} values against COX-1/COX-2 via enzyme immunoassays (EIAs). The 5-methoxy group may reduce ulcerogenic potential (assessed in rat gastric mucosa models) but lower potency. Synthesize analogs with halogens (e.g., 5-iodo, ) to study steric vs. electronic effects. Validate in vivo using carrageenan-induced paw edema models .

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